Levofloxacino Hemihidrato
Descripción general
Descripción
Mecanismo De Acción
El levofloxacino hidrato ejerce sus efectos antibacterianos inhibiendo dos enzimas bacterianas clave: la ADN girasa y la topoisomerasa IV . Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, el levofloxacino hidrato evita que las bacterias se repliquen y, en última instancia, conduce a la muerte de las células bacterianas .
Aplicaciones Científicas De Investigación
El levofloxacino hidrato tiene una amplia gama de aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
Levofloxacin Hemihydrate is known to inhibit the replication of bacterial DNA by interfering in the activity of DNA gyrase (topoisomerase II) and also during bacterial growth and reproduction . This interaction with DNA gyrase and topoisomerase II disrupts the supercoiling process, which is essential for bacterial DNA replication, transcription, repair, and recombination .
Cellular Effects
Levofloxacin Hemihydrate is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It exerts its effects by inhibiting bacterial DNA gyrase, halting DNA replication . This leads to the death of the bacteria, thereby treating the infection .
Molecular Mechanism
The molecular mechanism of action of Levofloxacin Hemihydrate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Levofloxacin Hemihydrate disrupts the supercoiling process, leading to the cessation of these critical cellular processes and ultimately the death of the bacteria .
Temporal Effects in Laboratory Settings
Levofloxacin Hemihydrate has been shown to undergo solid-state transformations when exposed to mechanical treatment . It first transforms to the anhydrous/dehydrated form γ (LVXγ), as an intermediate phase, before converting to an amorphous form . This indicates that the effects of Levofloxacin Hemihydrate can change over time in laboratory settings, depending on the conditions it is exposed to .
Dosage Effects in Animal Models
In animal models, such as Asian elephants, Levofloxacin Hemihydrate has been administered orally (5 mg/kg) and rectally (15 mg/kg) . The effects of the drug varied with different dosages, and the administration method was tailored based on antimicrobial stewardship principles, culture and susceptibility of suspected pathogens, and blood level monitoring .
Metabolic Pathways
Levofloxacin Hemihydrate is primarily excreted unchanged in the urine, indicating that it undergoes minimal metabolism . The average apparent total body clearance of Levofloxacin Hemihydrate ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . This suggests that Levofloxacin Hemihydrate is primarily eliminated through the kidneys via glomerular filtration and tubular secretion .
Transport and Distribution
Levofloxacin Hemihydrate is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma, indicating that Levofloxacin Hemihydrate is well-distributed within cells and tissues .
Subcellular Localization
Given its mechanism of action, it can be inferred that Levofloxacin Hemihydrate likely localizes to the bacterial cell where it interacts with DNA gyrase and topoisomerase IV, enzymes that are typically found in the bacterial cytoplasm .
Métodos De Preparación
El levofloxacino hidrato se sintetiza a través de una serie de reacciones químicas que comienzan con la mezcla racémica de ofloxacina. La síntesis implica la resolución de la ofloxacina en sus enantiómeros, seguida de la cristalización del levo-isómero deseado . Los métodos de producción industrial suelen implicar el uso de superdesintegrantes como el glicolato de almidón sódico, la crospovidona y la croscarmelosa sódica para mejorar la velocidad de disolución del producto final . El compuesto se comercializa en su forma hemihidratada, que se obtiene mediante procesos de cristalización controlados .
Análisis De Reacciones Químicas
El levofloxacino hidrato experimenta diversas reacciones químicas, entre ellas:
Oxidación: El levofloxacino se puede oxidar para formar derivados N-óxido.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados desmetil.
Sustitución: Las reacciones de sustitución suelen implicar al grupo piperazinilo, lo que lleva a la formación de diversos análogos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen los derivados N-óxido y desmetil .
Comparación Con Compuestos Similares
El levofloxacino hidrato a menudo se compara con otros antibióticos fluoroquinolónicos, como:
Ciprofloxacina: Si bien ambos son antibióticos de amplio espectro, el levofloxacino tiene un rango de actividad más amplio contra las bacterias Gram-positivas.
El levofloxacino hidrato destaca por su alta eficacia, amplio espectro de actividad y propiedades farmacocinéticas favorables .
Actividad Biológica
Levofloxacin hemihydrate is a broad-spectrum fluoroquinolone antibiotic known for its efficacy against various bacterial infections. It is particularly noted for its activity against both Gram-positive and Gram-negative bacteria, making it a critical component in the treatment of respiratory and urinary tract infections. The compound's mechanism of action involves the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Levofloxacin exerts its antimicrobial effects by inhibiting two key bacterial enzymes:
- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.
- Topoisomerase IV : This enzyme is involved in unlinking newly replicated DNA strands, allowing for proper cell division.
The inhibition of these enzymes leads to the blockade of DNA replication, ultimately resulting in bacterial cell death .
Pharmacokinetics
Levofloxacin is rapidly absorbed with an oral bioavailability of approximately 99%, allowing for interchangeable use between oral and intravenous formulations. The drug achieves peak plasma concentrations about 1.5 hours post-administration, with a terminal elimination half-life ranging from 6 to 8 hours. It is primarily excreted unchanged in the urine (approximately 83%) and has a volume of distribution that indicates extensive tissue penetration .
Table 1: Pharmacokinetic Properties of Levofloxacin Hemihydrate
Property | Value |
---|---|
Oral Bioavailability | ~99% |
Peak Plasma Concentration | ~1.5 hours |
Elimination Half-life | 6-8 hours |
Excretion | 83% unchanged in urine |
Volume of Distribution | 74-112 L |
Clinical Efficacy
Levofloxacin has demonstrated significant clinical efficacy in various studies, particularly in treating community-acquired pneumonia (CAP) and other serious infections caused by multidrug-resistant organisms.
Case Studies
- Community-Acquired Pneumonia :
- Multidrug-Resistant Infections :
Table 2: Clinical Outcomes from Levofloxacin Studies
Study Focus | Clinical Success Rate | Bacteriologic Eradication Rate |
---|---|---|
Community-Acquired Pneumonia | 96% (levofloxacin) | 98% |
Multidrug-Resistant Infections | 82.14% (Gram-negative) | Not specified |
Safety Profile and Adverse Effects
While levofloxacin is generally well-tolerated, it can cause adverse effects, including gastrointestinal disturbances, central nervous system effects, and potential musculoskeletal complications. A notable case reported anaphylaxis following administration, highlighting the need for monitoring during treatment .
Summary of Adverse Effects
- Common Effects : Nausea, diarrhea, headache
- Serious Effects : Anaphylaxis, tendon rupture
- Contraindications : Known hypersensitivity to fluoroquinolones
Propiedades
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQUYDRLGGZOL-RCWTXCDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F2N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160533 | |
Record name | Levofloxacin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138199-71-0 | |
Record name | Levofloxacin hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofloxacin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.